molecular formula C8H12O3 B13321625 1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde

1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde

Katalognummer: B13321625
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: HSKWIQCIQFJSGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . This compound features a cyclopropane ring attached to a carbaldehyde group and a hydroxyoxolan ring, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

The synthesis of 1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde involves several steps. One common method includes the reaction of cyclopropane derivatives with oxolan-3-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties make it useful in studying biochemical pathways and developing new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde include:

The uniqueness of this compound lies in its combination of a cyclopropane ring, a hydroxyoxolan ring, and an aldehyde group, providing a versatile platform for various chemical and biological studies.

Eigenschaften

Molekularformel

C8H12O3

Molekulargewicht

156.18 g/mol

IUPAC-Name

1-(4-hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H12O3/c9-5-8(1-2-8)6-3-11-4-7(6)10/h5-7,10H,1-4H2

InChI-Schlüssel

HSKWIQCIQFJSGZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C=O)C2COCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.